(4-(Bromomethyl)-2-fluorophenyl)methanol
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Overview
Description
(4-(Bromomethyl)-2-fluorophenyl)methanol is an organic compound with the molecular formula C8H8BrFO. It is a derivative of phenylmethanol, where the phenyl ring is substituted with a bromomethyl group at the 4-position and a fluorine atom at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Bromomethyl)-2-fluorophenyl)methanol typically involves the bromination of 2-fluorotoluene followed by oxidation and reduction steps. One common method includes:
Bromination: 2-fluorotoluene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromomethyl group at the 4-position.
Oxidation: The bromomethyl group is then oxidized to a carboxylic acid using an oxidizing agent like potassium permanganate.
Reduction: The carboxylic acid is reduced to the corresponding alcohol using a reducing agent such as lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and efficient separation techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(4-(Bromomethyl)-2-fluorophenyl)methanol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The alcohol group can be oxidized to a ketone or carboxylic acid.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include (4-(azidomethyl)-2-fluorophenyl)methanol or (4-(thiocyanatomethyl)-2-fluorophenyl)methanol.
Oxidation: Products include (4-(bromomethyl)-2-fluorophenyl)ketone or (4-(bromomethyl)-2-fluorobenzoic acid).
Reduction: Products include (4-methyl-2-fluorophenyl)methanol.
Scientific Research Applications
(4-(Bromomethyl)-2-fluorophenyl)methanol is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe to study enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-(Bromomethyl)-2-fluorophenyl)methanol involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- (4-(Chloromethyl)-2-fluorophenyl)methanol
- (4-(Iodomethyl)-2-fluorophenyl)methanol
- (4-(Bromomethyl)-2-chlorophenyl)methanol
Uniqueness
(4-(Bromomethyl)-2-fluorophenyl)methanol is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and electronic properties. The combination of these substituents makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C8H8BrFO |
---|---|
Molecular Weight |
219.05 g/mol |
IUPAC Name |
[4-(bromomethyl)-2-fluorophenyl]methanol |
InChI |
InChI=1S/C8H8BrFO/c9-4-6-1-2-7(5-11)8(10)3-6/h1-3,11H,4-5H2 |
InChI Key |
XKMXUGLILCJASH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CBr)F)CO |
Origin of Product |
United States |
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